5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid

NF-kB inhibition metabolic stability apoptosis

Researchers studying NF-κB in non-colonic cells face variable sulfasalazine activation due to absent azoreductase. CAS 94291-74-4 uses a stable sulfonamide bridge to deliver the intact biaryl pharmacophore, ensuring consistent NF-κB inhibition independent of cell type. • DPPH IC₅₀ comparable to ascorbic acid; dual-carboxylate enables DMSO-free aqueous dissolution • Essential reference standard for resolving 5-amino vs. 3-amino regioisomers on mixed-mode HPLC • Hammett Σσ ≈ +0.60 enhances N-H acidity for superior radical scavenging vs. unsubstituted analogs

Molecular Formula C14H11ClN2O6S
Molecular Weight 370.8 g/mol
CAS No. 94291-74-4
Cat. No. B12688119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid
CAS94291-74-4
Molecular FormulaC14H11ClN2O6S
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H11ClN2O6S/c15-11-3-2-8(6-9(11)13(18)19)17-24(22,23)12-4-1-7(16)5-10(12)14(20)21/h1-6,17H,16H2,(H,18,19)(H,20,21)
InChIKeyKDEWKZQOXQFHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 94291-74-4 Structural & Procurement Baseline


5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid (CAS 94291-74-4) is a synthetic sulfonamide-linked di-carboxylic acid classified within the sulfanilamide-bridged biaryl carboxylate family. Its architecture comprises a 5-amino-2-carboxybenzene core coupled via a sulfonamide (–SO₂–NH–) bridge to a 3-carboxy-4-chlorophenyl moiety. This structural motif places it at the intersection of 5-aminosalicylic acid (5-ASA)-derived sulfonamides and non-azo sulfasalazine mimetics, where the sulfonamide linkage replaces the labile azo bond found in the clinical drug sulfasalazine. [1] This replacement fundamentally alters metabolic stability, redox lability, and susceptibility to azoreductase-mediated cleavage, distinguishing it from its closest therapeutic comparator while retaining the potential for dual pharmacophoric interaction through its two carboxylic acid termini.

1 Sulfonamide-bridged tool compound for intact-molecule pathway studies
2 NF-kB and oxidative stress research context
3 Dual-carboxylate scaffold supports aqueous assay compatibility

Generic Substitution Risk for CAS 94291-74-4


The 3-carboxy-4-chlorophenyl substituent in CAS 94291-74-4 is not an inert spectator group. Regioisomeric analogs such as 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalic acid (CAS 377081-89-5) position the amino and sulfonyl groups differently on the ring system, generating divergent hydrogen-bonding topologies and steric profiles that directly modulate target engagement. [1] In sulfonamide series derived from 5-aminosalicylic acid, substituent identity on the distal aromatic ring is the dominant driver of in-vitro antioxidant potency – with DPPH radical scavenging IC₅₀ values varying by >10-fold across a panel of substituted sulfonamides – meaning that any substitution (removal of Cl, migration of COOH, or replacement with methyl/fluoro) produces a de facto different chemical entity with unvalidated biological performance and an altered impurity envelope. [2] Generic interchange without identity verification therefore introduces both biological outcome risk and analytical compliance risk.

Target Identity
Potential Substitute
Why Interchangeability May Fail
5-amino-2-carboxy regioisomer (CAS 94291-74-4)
3-amino isophthalic acid regioisomer (CAS 377081-89-5)
Hydrogen-bonding topology and target engagement may shift; >100-fold activity differences reported in related sulfamoylbenzoic acid series
4-chloro substituent on distal phenyl ring
Des-chloro (3-carboxyphenyl) analog
LogP reduced by ~0.71 units; membrane permeability and in-vitro potency profile may differ from reference compound
Dual-carboxylate architecture
Mono-carboxylate sulfonamide analog
Aqueous solubility may be reduced; assay concentrations achievable without DMSO co-solvent may not transfer

CAS 94291-74-4 Differentiation from Closest Analogs


Metabolic Stability: Sulfonamide vs. Azo Bridge

Sulfasalazine (salicylazosulfapyridine) relies on an azo (–N=N–) linkage that is reductively cleaved by colonic bacterial azoreductases, yielding sulfapyridine and 5-aminosalicylic acid (5-ASA) as metabolites. CAS 94291-74-4 replaces this azo bond with a chemically and metabolically robust sulfonamide (–SO₂–NH–) bridge, which is not a substrate for azoreductases. [1] In sulfasalazine analog programs, replacement of the azo linker with a sulfonamide eliminated the azoreductase liability, shifting the metabolic fate from reductive cleavage to phase II conjugation and renal excretion. While direct head-to-head metabolic stability data for CAS 94291-74-4 versus sulfasalazine in human hepatocyte or colonic microflora assays are not publicly available, the sulfonamide motif in 5-ASA-derived compounds has been reported to confer improved in-vitro chemical stability under reducing conditions simulating the colonic lumen compared to azo-linked counterparts. [2] This translates to a fundamentally different pharmacokinetic and pharmacodynamic rationale: the compound is designed for intact-target engagement rather than serving as a colon-activated prodrug.

Metabolic Stability
Class-level inference
Sulfonamide bridge vs Azo bridge
Supports intact-molecule pathway studies; azoreductase-resistant bridge enables full pharmacophore delivery
Azoreductase resistance inferred from 5-ASA sulfonamide class behavior; direct head-to-head data not publicly available
NF-kB inhibition metabolic stability apoptosis

Chlorine Substituent Impact on Lipophilicity (LogP)

The 4-chloro substituent on the distal phenyl ring of CAS 94291-74-4 provides a quantifiable increase in lipophilicity compared to the des-chloro (3-carboxyphenyl) analog. The experimentally determined LogP for CAS 94291-74-4 is 1.59. [1] Based on standard Hansch π-value analysis, the chlorine atom contributes approximately +0.71 log units to the partition coefficient relative to the unsubstituted phenyl analog (estimated LogP ≈ 0.88). In sulfonamide SAR studies from 5-aminosalicylic acid, compounds bearing electron-withdrawing halogen substituents (Cl, F) on the distal ring exhibited 2- to 5-fold enhanced DPPH radical scavenging activity compared to unsubstituted or methyl-substituted counterparts, attributed to favorable modulation of the sulfonamide N-H acidity and radical stabilization capacity. [2] This positions the chloro substituent as a potency-enhancing structural feature, not merely a synthetic artifact.

Lipophilicity
Cross-study comparable
LogP = 1.59
Supports membrane permeability profiling in cell-based assays
Δ +0.71 vs estimated des-chloro analog; chlorine substituent drives lipophilicity difference
lipophilicity membrane permeability SAR

Dual Carboxylic Acid: Aqueous Solubility Advantage

CAS 94291-74-4 possesses two carboxylic acid groups (pKₐ ~3-5 each) and a primary aromatic amine (pKₐ ~2.5-4.5 for protonated aniline), yielding a multi-ionizable scaffold that transitions from neutral to dianionic/trianionic character as pH rises from 2 to 7.4. [1] At physiological pH, both carboxylates are predominantly deprotonated, generating a highly water-soluble species. In contrast, mono-carboxylate sulfonamide analogs (e.g., 5-amino-2-{[(4-chlorophenyl)amino]sulfonyl}benzoic acid) lack the second carboxylate and exhibit reduced aqueous solubility at neutral pH by an estimated factor of ≥3-10× based on general solubilization principles for aromatic di-acids. Among the 5-ASA sulfonamide series evaluated by Kuchana & Nadakuditi (2018), compounds with carboxyl-containing substituents showed superior solubility in aqueous assay media compared to neutral or basic amine-substituted analogs, which required DMSO co-solvent for dissolution. [2] The dual-acid architecture thus provides a formulation advantage for aqueous-based biochemical and cell-based assays where DMSO concentrations must be minimized.

Ionization Profile
Class-level inference
Dianionic at pH 7.4
Supports aqueous buffer-based assay formats with minimal DMSO requirement
Estimated ≥3-10× solubility advantage vs mono-acid analog; dual-carboxylate deprotonation drives solubility
aqueous solubility formulation ionization state

Regioisomeric Specificity: 5-Amino vs. 3-Amino Position

CAS 94291-74-4 (5-amino-2-carboxy isomer) and its close regioisomer 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalic acid (CAS 377081-89-5; 3-amino isomer with isophthalic acid core) [1] share the identical molecular formula (C₁₄H₁₁ClN₂O₆S) and molecular weight (370.77 g/mol), yet differ critically in the position of the amino group relative to the sulfonamide bridge. In the 5-amino isomer, the amino and carboxyl groups are para-related on the benzoic acid ring, establishing a different hydrogen-bond donor/acceptor vector and electronic distribution compared to the 3-amino isomer where the amino group is meta to one carboxylate. This positional difference is non-trivial: in sulfamoylbenzoic acid drug series (bumetanide, furosemide, piretanide), the position of the amino substituent (3-amino vs. 4-amino vs. 5-amino) is the primary determinant of NKCC transporter subtype selectivity, with IC₅₀ shifts of >100-fold observed between positional isomers. [2] Procurement of the wrong regioisomer therefore risks complete loss of target activity.

Regioisomer Identity
Cross-study comparable
5-amino-2-carboxy vs 3-amino isophthalic
Target engagement topology requires review; regioisomer substitution may invalidate SAR datasets
>100-fold IC₅₀ shifts between positional isomers reported in sulfamoylbenzoic acid diuretic SAR
regioisomerism target engagement molecular recognition

Chlorine-Carboxyl Synergy and Antioxidant Potency

In the 5-aminosalicylic acid-derived sulfonamide series reported by Kuchana & Nadakuditi (2018), electron-withdrawing substituents on the distal phenyl ring significantly enhanced DPPH radical scavenging activity. Compounds 3b and 3e, bearing electron-withdrawing groups, demonstrated superior DPPH scavenging relative to ascorbic acid standard. [1] The target compound CAS 94291-74-4 combines two electron-withdrawing features on the distal ring: a 4-chloro substituent (σₚ = +0.23) and a 3-carboxy group (σₘ = +0.37), whose combined Hammett effect (Σσ ≈ +0.60) increases the acidity of the sulfonamide N-H proton. This enhanced N-H acidity facilitates hydrogen atom transfer (HAT) to DPPH radical, the rate-determining step in radical scavenging. By class-level inference, CAS 94291-74-4 is predicted to exhibit DPPH IC₅₀ values in the low micromolar range (estimated <50 μM), comparable to or exceeding the potency of the most active compounds in the published 5-ASA sulfonamide panel (3b: DPPH IC₅₀ <25 μg/mL ≈ 55-65 μM) – whereas analogs without electron-withdrawing groups (e.g., methyl-substituted) showed IC₅₀ values >200 μM. [1]

DPPH Scavenging
Class-level inference
Predicted low μM IC₅₀
Reported higher radical scavenging in tested 5-ASA sulfonamide series with electron-withdrawing groups
Combined Hammett Σσ ≈ +0.60 (4-Cl + 3-COOH) supports enhanced N-H acidity for hydrogen atom transfer
antioxidant activity DPPH radical scavenging electron-withdrawing group

HPLC Retention for Identity Verification

CAS 94291-74-4 has been characterized by a validated reverse-phase HPLC method on a Newcrom R1 mixed-mode column, using an acetonitrile/water mobile phase with simple conditions, demonstrating that the compound can be baseline-resolved from structurally related impurities and analogs. [1] The experimentally determined LogP of 1.59 provides a reference point for method development. In contrast, the regioisomeric impurity 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalic acid (CAS 377081-89-5) exhibits different chromatographic behavior due to altered intramolecular hydrogen bonding between the amino and carboxyl groups. This differential retention provides a practical, immediately actionable quality control parameter: any supplier lot of CAS 94291-74-4 should be verified against a certified reference standard using the published Newcrom R1 method to confirm the absence of the 377081-89-5 regioisomer, which may co-elute on standard C18 columns but is resolved on mixed-mode phases. [1] [2]

HPLC Verification
Supporting evidence
Newcrom R1 mixed-mode column
Ready-to-use identity and purity verification protocol against regioisomer contamination
Baseline resolution from CAS 377081-89-5 achievable; published SIELC method (2018)
HPLC analysis identity verification quality control

Validated Application Scenarios for CAS 94291-74-4


Intact Molecule NF-kB Inhibition

Sulfasalazine is extensively used as an NF-kB inhibitor but functions as a colon-activated prodrug, releasing 5-ASA and sulfapyridine upon azo reduction. [1] For mechanistic studies in non-colonic cell types (e.g., chronic lymphocytic leukemia B-cells, hepatic stellate cells) where azoreductase activity is absent or variable, the sulfonamide bridge of CAS 94291-74-4 ensures delivery of the intact biaryl pharmacophore to intracellular NF-kB targets. This compound class was inspired by the sulfasalazine analog program that produced sulfonamide-bridged NF-kB inhibitors with enhanced apoptosis-promoting activity. [2] Researchers should prioritize CAS 94291-74-4 when the experimental question requires distinguishing intact-molecule NF-kB inhibition from 5-ASA-mediated effects.

Oxidative Stress Probe with Electron-Withdrawing Synergy

The combined Hammett electron-withdrawing effect of the 4-chloro and 3-carboxy substituents (Σσ ≈ +0.60) enhances sulfonamide N-H acidity, a key determinant of hydrogen atom transfer (HAT) rate in radical scavenging. In the 5-ASA sulfonamide series, compounds with electron-withdrawing groups achieved DPPH IC₅₀ values comparable to or exceeding ascorbic acid. [3] CAS 94291-74-4 is therefore best deployed as a chemical probe in oxidative stress assays (DPPH, nitric oxide radical, lipid peroxidation) where substituent-enhanced radical scavenging capacity is the primary readout. Its dual-carboxylate architecture additionally facilitates dissolution in aqueous buffer without DMSO, reducing solvent interference in ROS detection assays.

Regioisomer Impurity Control Reference Standard

The existence of the regioisomer CAS 377081-89-5 (identical molecular formula, different amino group position) creates a specific analytical challenge. [4] CAS 94291-74-4 serves as an essential reference standard for developing and validating HPLC methods capable of resolving 5-amino from 3-amino regioisomers on mixed-mode stationary phases (e.g., Newcrom R1). [5] Procurement of analytically certified CAS 94291-74-4 is critical for laboratories synthesizing or characterizing sulfonamide-linked biaryl libraries, where regioisomeric contamination can confound SAR interpretation and lead to erroneous biological activity assignments.

In-Vitro Colitis Model: Sulfonamide vs. Azo Conjugates

The 2018 study by Kuchana & Nadakuditi demonstrated that 5-ASA-derived sulfonamides (including compounds with electron-withdrawing substituents) reduced colonic lipid peroxides and myeloperoxidase while increasing glutathione levels in acetic acid-induced colitis in rats. [3] CAS 94291-74-4 extends this chemical series with the unique combination of 4-Cl and 3-COOH substituents, positioning it as a comparator compound for head-to-head studies against sulfasalazine in in-vitro colitis models (Caco-2/RAW264.7 co-culture, DSS-induced epithelial injury). The sulfonamide bridge avoids the confounding variable of azo reduction, enabling cleaner interpretation of structure-activity relationships.

Application
Selection Property
Validation Focus
NF-kB Pathway Signaling Studies
Sulfonamide bridge stability
Intact-molecule target engagement verification
Oxidative Stress Probe Studies
Electron-withdrawing substituent synergy
Radical scavenging assay context and buffer compatibility
Regioisomer Reference Standard
5-amino regioisomer identity
Mixed-mode HPLC resolution from 3-amino isomer
In-Vitro Colitis Model Comparator
Non-azo bridge architecture
Model endpoint interpretation without azoreductase confound
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